(S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE
Overview
Description
(S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE is an organic compound that features a piperazine ring substituted with a methyl group at the 3-position and a sulfonyl group attached to a 4-(trifluoromethyl)phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine derivatives as starting materials.
Introduction of the Methyl Group: The methyl group can be introduced at the 3-position of the piperazine ring via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with sulfonyl chlorides, such as 4-(trifluoromethyl)benzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents such as dichloromethane or acetonitrile.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: A compound with a similar trifluoromethylphenyl group.
3-trifluoromethyl-1,2,4-triazoles: Compounds with a trifluoromethyl group and a triazole ring.
α-trifluoromethylstyrenes: Compounds with a trifluoromethyl group and a styrene moiety.
Uniqueness
(S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE is unique due to its specific combination of a piperazine ring, a methyl group, and a sulfonyl group attached to a trifluoromethylphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(3S)-3-methyl-1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2S/c1-9-8-17(7-6-16-9)20(18,19)11-4-2-10(3-5-11)12(13,14)15/h2-5,9,16H,6-8H2,1H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRANDHKVRJEIY-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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